1-Acetyl-7-azaindole
Overview
Description
The 7-azaindole scaffold is known for its biological activities and has been used to develop therapeutic agents targeting various diseases . The acetyl group at the first position of the 7-azaindole ring enhances its chemical properties, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
The synthesis of 1-acetyl-7-azaindole typically involves the functionalization of the 7-azaindole core. One common method is the acylation of 7-azaindole using acetic anhydride or acetyl chloride in the presence of a base such as pyridine . The reaction is usually carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, to produce larger quantities of the compound efficiently .
Chemical Reactions Analysis
1-Acetyl-7-azaindole undergoes various chemical reactions, including:
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Acetyl-7-azaindole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-acetyl-7-azaindole involves its interaction with specific molecular targets, such as protein kinases and enzymes . The compound binds to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. For example, it has been shown to inhibit the activity of tyrosine protein kinase SRC, leading to antiproliferative effects in cancer cells . The pathways involved in its mechanism of action include signal transduction pathways that regulate cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
1-Acetyl-7-azaindole can be compared with other similar compounds, such as:
1-Methyl-7-azaindole: This compound has a methyl group instead of an acetyl group at the first position, which can influence its chemical properties and biological activities.
1-Benzyl-7-azaindole: The presence of a benzyl group can enhance the compound’s lipophilicity and potentially its ability to cross biological membranes.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activities compared to its analogs .
Properties
IUPAC Name |
1-pyrrolo[2,3-b]pyridin-1-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7(12)11-6-4-8-3-2-5-10-9(8)11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMNNNATIMKKJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=C1N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80484344 | |
Record name | 1-acetyl-7-azaindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80484344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53277-42-2 | |
Record name | 1-acetyl-7-azaindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80484344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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